

# Head-to-head comparison of Cefivitri and Ceftazidime in vitro

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Cefivitri*

Cat. No.: *B1623600*

[Get Quote](#)

An in-depth in vitro comparison of the novel cephalosporin FR264205 and the established antibiotic Ceftazidime reveals significant differences in their antibacterial activity, particularly against *Pseudomonas aeruginosa*. Due to the absence of publicly available scientific literature on "**Cefivitri**," this guide presents a comparative analysis of FR264205 as a representative next-generation cephalosporin against the widely used Ceftazidime.

## Comparative Antibacterial Potency

FR264205 demonstrates superior in vitro activity against a broad panel of *P. aeruginosa* isolates, including strains resistant to Ceftazidime and other antipseudomonal agents.

## Table 1: In Vitro Activity of FR264205 and Comparator Antimicrobials against *P. aeruginosa*

| <b>Bacterial</b>                                  |                   |                                             |                                                |                                                |
|---------------------------------------------------|-------------------|---------------------------------------------|------------------------------------------------|------------------------------------------------|
| <b>Strain<br/>(Number of<br/>Isolates)</b>        | <b>Antibiotic</b> | <b>MIC Range<br/>(<math>\mu</math>g/mL)</b> | <b>MIC<sub>50</sub> (<math>\mu</math>g/mL)</b> | <b>MIC<sub>90</sub> (<math>\mu</math>g/mL)</b> |
| Clinically Isolated                               |                   |                                             |                                                |                                                |
| P. aeruginosa<br>(193)                            | FR264205          | 0.25 - 4                                    | 0.5                                            | 1                                              |
| Ceftazidime                                       | 0.5 - >128        | 2                                           | 16                                             |                                                |
| Imipenem                                          | 0.5 - 64          | 2                                           | 16                                             |                                                |
| Ciprofloxacin                                     | 0.03 - 128        | 0.25                                        | 32                                             |                                                |
| Ceftazidime-<br>Resistant P.<br>aeruginosa (24)   |                   |                                             |                                                |                                                |
| Ceftazidime                                       | 32 - >128         | 128                                         | >128                                           |                                                |
| Imipenem-<br>Resistant P.<br>aeruginosa (34)      | FR264205          | 0.25 - 4                                    | 0.5                                            | 1                                              |
| Imipenem                                          | 16 - 64           | 32                                          | 64                                             |                                                |
| Ciprofloxacin-<br>Resistant P.<br>aeruginosa (58) |                   |                                             |                                                |                                                |
| Ciprofloxacin                                     | 8 - 128           | 32                                          | 128                                            |                                                |

Data sourced from a 2007 study by Takeda et al. on the in vitro and in vivo activities of FR264205.

The minimum inhibitory concentration (MIC) required to inhibit 90% of isolates (MIC<sub>90</sub>) for FR264205 against 193 clinical isolates of *P. aeruginosa* was 1  $\mu$ g/ml.<sup>[1]</sup> This value is 16-fold lower than that of Ceftazidime, indicating a significantly higher potency.<sup>[1]</sup> Notably, FR264205 maintained this high level of activity against strains of *P. aeruginosa* that were resistant to Ceftazidime, Imipenem, and Ciprofloxacin.<sup>[1]</sup>

## Mechanism of Action and Resistance Stability

Both FR264205 and Ceftazidime are cephalosporin antibiotics that exert their bactericidal effect by inhibiting bacterial cell wall synthesis. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.

### Mechanism of Action of Cephalosporins



[Click to download full resolution via product page](#)

Caption: Mechanism of action of cephalosporin antibiotics.

A key difference in the in vitro performance of FR264205 is its enhanced stability against AmpC  $\beta$ -lactamase, a primary resistance mechanism against cephalosporins in *P. aeruginosa*.<sup>[1]</sup> The reduced susceptibility of FR264205 to this enzyme contributes to its potent activity against Ceftazidime-resistant strains.<sup>[1]</sup> Furthermore, FR264205's efficacy is not compromised by the expression of efflux pumps or the deficiency of the OprD porin, other common resistance mechanisms in *P. aeruginosa*.<sup>[1]</sup>

## Experimental Protocols

The following is a detailed methodology for a key experiment used to determine the in vitro activity of FR264205 and Ceftazidime.

### Minimum Inhibitory Concentration (MIC) Determination

The MICs of the antibiotics were determined using the agar dilution method in accordance with the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

## Experimental Workflow for MIC Determination

[Click to download full resolution via product page](#)

Caption: Experimental workflow for MIC determination via agar dilution.

- Preparation of Antibiotic Plates: Serial twofold dilutions of FR264205, Ceftazidime, and other comparator agents were prepared and incorporated into Mueller-Hinton agar.
- Inoculum Preparation: Bacterial isolates were grown overnight on agar plates, and colonies were suspended in saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to yield a final inoculum of approximately  $10^4$  colony-forming units (CFU) per spot.
- Inoculation: The standardized bacterial suspensions were inoculated onto the surface of the antibiotic-containing agar plates.
- Incubation: The inoculated plates were incubated at 35°C for 18 to 24 hours.
- MIC Reading: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth of the bacteria.

## Conclusion

The in vitro data strongly suggest that FR264205 is a highly potent cephalosporin with superior activity against *P. aeruginosa* when compared to Ceftazidime. Its robust performance against multi-drug resistant strains and its stability against key resistance mechanisms highlight its potential as a valuable therapeutic agent in treating infections caused by this challenging pathogen. Further clinical investigations are warranted to confirm these promising in vitro findings.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Head-to-head comparison of Cefivitriol and Ceftazidime in vitro]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1623600#head-to-head-comparison-of-cefivitril-and-ceftazidime-in-vitro>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)